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Compound of Interest

Compound Name: 4-Hydroxyphenylacetone

Cat. No.: B1242247 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-
Hydroxyphenylacetone (CAS No. 770-39-8), a compound of interest in various research and

development fields. This document presents available Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols

and a visual representation of the analytical workflow.

Core Spectral Data
The following tables summarize the key spectral data for 4-Hydroxyphenylacetone. It is

important to note that while efforts have been made to provide comprehensive data, complete

spectral assignments and experimental parameters are not always available in the public

domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The following tables present the available ¹H and ¹³C NMR data for 4-Hydroxyphenylacetone.

Table 1: ¹H NMR Spectral Data of 4-Hydroxyphenylacetone
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available Data not available Data not available Data not available

Note: Specific, experimentally verified ¹H NMR chemical shifts, multiplicities, and integrations

for 4-Hydroxyphenylacetone are not readily available in the cited search results. The data

often found is for its isomer, 4'-Hydroxyacetophenone.

Table 2: ¹³C NMR Spectral Data of 4-Hydroxyphenylacetone[1]

Chemical Shift (δ) ppm Assignment

Data not available Data not available

Note: While ¹³C NMR spectra for 4-Hydroxyphenylacetone are referenced[1][2], specific

chemical shift assignments are not provided in the search results. Much of the available data

pertains to 4'-Hydroxyacetophenone.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectral Data of 4-Hydroxyphenylacetone[3]

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H stretch (Phenol)

~3000 Medium Aromatic C-H stretch

~2900 Medium Aliphatic C-H stretch

1706 Strong C=O stretch (Ketone)[4][5]

~1600, ~1500 Medium-Strong Aromatic C=C stretch

~1230 Strong C-O stretch (Phenol)
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information through fragmentation patterns.

Table 4: Mass Spectrometry Data of 4-Hydroxyphenylacetone

m/z Relative Intensity (%) Assignment

150 Data not available [M]⁺ (Molecular Ion)

Data not available Data not available Fragment Ions

Note: A study utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4-
Hydroxyphenylacetone has been reported, which implies the use of Electron Ionization (EI)

[6]. However, a detailed mass spectrum with relative intensities of the molecular ion and

fragment peaks is not provided in the search results. The molecular weight of 4-
Hydroxyphenylacetone is 150.17 g/mol [2][7][8].

Experimental Protocols
The following are detailed methodologies for the key experiments cited, based on standard

laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of 4-
Hydroxyphenylacetone.

Methodology:

Sample Preparation:

Accurately weigh 10-20 mg of high-purity 4-Hydroxyphenylacetone.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
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Ensure the sample is fully dissolved; gentle vortexing may be applied.

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better

resolution.

The instrument should be equipped with a probe capable of detecting both ¹H and ¹³C

nuclei.

Data Acquisition:

¹H NMR:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the spectrum using a standard single-pulse experiment.

Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

¹³C NMR:

Switch the probe to the ¹³C channel and perform tuning and shimming.

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, a

relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

A larger number of scans will be required compared to ¹H NMR to achieve an adequate

signal-to-noise ratio due to the low natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).
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Phase correct the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard

(e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the multiplicities (singlet, doublet, triplet, etc.) in the ¹H NMR spectrum to deduce

proton coupling information.

Assign the peaks in both spectra to the corresponding atoms in the 4-
Hydroxyphenylacetone structure.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 4-Hydroxyphenylacetone.

Methodology:

Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount (1-2 mg) of dry 4-Hydroxyphenylacetone with

approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an

agate mortar and pestle until a fine, homogeneous powder is obtained.

Transfer a portion of the powder into a pellet-forming die.

Press the die under high pressure (typically 8-10 tons) for several minutes to form a

transparent or translucent pellet.

Instrumentation:

A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in a sample holder in the spectrometer's beam path.
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Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing and Analysis:

The instrument software automatically ratios the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands and assign them to the corresponding

functional groups (e.g., O-H, C-H, C=O, C=C).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-
Hydroxyphenylacetone.

Methodology:

Sample Introduction and Ionization (Electron Ionization - EI):

For a pure solid sample, a direct insertion probe can be used. The sample is placed in a

capillary tube at the end of the probe, which is then inserted into the ion source. The probe

is heated to volatilize the sample.

Alternatively, if coupled with Gas Chromatography (GC-MS), the sample is first dissolved

in a suitable volatile solvent and injected into the GC. The compound is separated on the

GC column and then introduced into the mass spectrometer's ion source.

In the ion source, the vaporized molecules are bombarded with a high-energy electron

beam (typically 70 eV). This causes the molecule to lose an electron, forming a radical

cation (the molecular ion), which may then undergo fragmentation.

Instrumentation:

A mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole,

time-of-flight).
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Data Acquisition:

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

The spectrum is scanned over a relevant mass range (e.g., m/z 40-500).

Data Analysis:

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the

compound.

Analyze the fragmentation pattern. The difference in mass between the molecular ion and

the fragment ions corresponds to the loss of specific neutral fragments, providing clues

about the molecule's structure.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectral analysis of a chemical

compound like 4-Hydroxyphenylacetone.
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Workflow for Spectral Analysis of 4-Hydroxyphenylacetone
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Workflow for the spectral analysis of 4-Hydroxyphenylacetone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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